

# A Technical Guide to the Spectroscopic Analysis of Phenosulfazole

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## Compound of Interest

Compound Name: Phenosulfazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound **Phenosulfazole**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis. This document compiles known spectroscopic information and outlines the experimental methodologies utilized for its acquisition.

## Introduction to Phenosulfazole

**Phenosulfazole**, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound.<sup>[1]</sup> Its chemical structure and properties are well-documented in chemical databases.

- Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub><sup>[1][2]</sup>
- Molecular Weight: 256.3 g/mol <sup>[1][2]</sup>
- CAS Number: 515-54-8
- Synonyms: Phenolsulfazole, Virazene, Phenolsulphazole

Spectroscopic analysis is crucial for the structural elucidation and quality control of pharmaceutical compounds like **Phenosulfazole**. This guide focuses on three key

spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Spectroscopic Data

A comprehensive search of publicly available scientific databases was conducted to gather spectroscopic data for **Phenosulfazole**. The availability of data for each technique is summarized below.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, experimental  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data for **Phenosulfazole** are not readily available in the public domain through the searched databases.

### 2.2. Mass Spectrometry (MS)

Similarly, publicly accessible mass spectrometry data (e.g., electron ionization, chemical ionization, or high-resolution mass spectrometry) for **Phenosulfazole** could not be located in the searched scientific databases. The expected exact mass of **Phenosulfazole** is 255.99763447 Da.

### 2.3. Infrared (IR) Spectroscopy

An FTIR spectrum for **Phenosulfazole** has been recorded and is available through SpectraBase. The data was obtained from a sample prepared as a KBr wafer. The specific absorption bands are characteristic of the functional groups present in the **Phenosulfazole** molecule.

| Functional Group  | Expected Absorption Range (cm <sup>-1</sup> ) |
|-------------------|---|
| O-H (phenol)      | 3550-3200 (broad)                             |
| N-H (sulfonamide) | 3350-3250                                     |
| C-H (aromatic)    | 3100-3000                                     |
| C=C (aromatic)    | 1600-1450                                     |
| S=O (sulfonamide) | 1350-1300 and 1170-1150                       |
| C-N               | 1335-1250                                     |
| C-S               | 800-600                                       |

Note: The table above provides general expected absorption ranges for the functional groups present in **Phenosulfazole**. The actual spectrum from SpectraBase should be consulted for precise peak positions and intensities.

## Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of spectroscopic data. The following are generalized but detailed protocols for the acquisition of the spectroscopic data discussed.

### 3.1. NMR Spectroscopy (General Protocol)

While specific data for **Phenosulfazole** is unavailable, a general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of a similar solid compound is as follows:

- Sample Preparation:
  - Weigh approximately 5-20 mg of the solid sample for <sup>1</sup>H NMR or 20-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) to a volume of approximately 0.6-0.7 mL in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

- Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- The final solution height in the NMR tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay.
  - Acquire the spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the signals in the  $^1\text{H}$  spectrum.
  - Process and present the final spectrum.

### 3.2. Mass Spectrometry (General Protocol)

A general procedure for obtaining a mass spectrum of a solid organic compound is outlined below:

- Sample Introduction:

- For a direct infusion analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Alternatively, for techniques like Electron Ionization (EI), a small amount of the solid sample can be placed on a direct insertion probe.
- Ionization:
  - Select an appropriate ionization technique. For a compound like **Phenosulfazole**, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions from a solution. EI would be used for a sample introduced via a direct probe.
- Mass Analysis:
  - The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).
  - The ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- Detection and Spectrum Generation:
  - The separated ions are detected, and their abundance is recorded.
  - The data is processed to generate a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

### 3.3. Infrared Spectroscopy (FTIR - KBr Wafer Method)

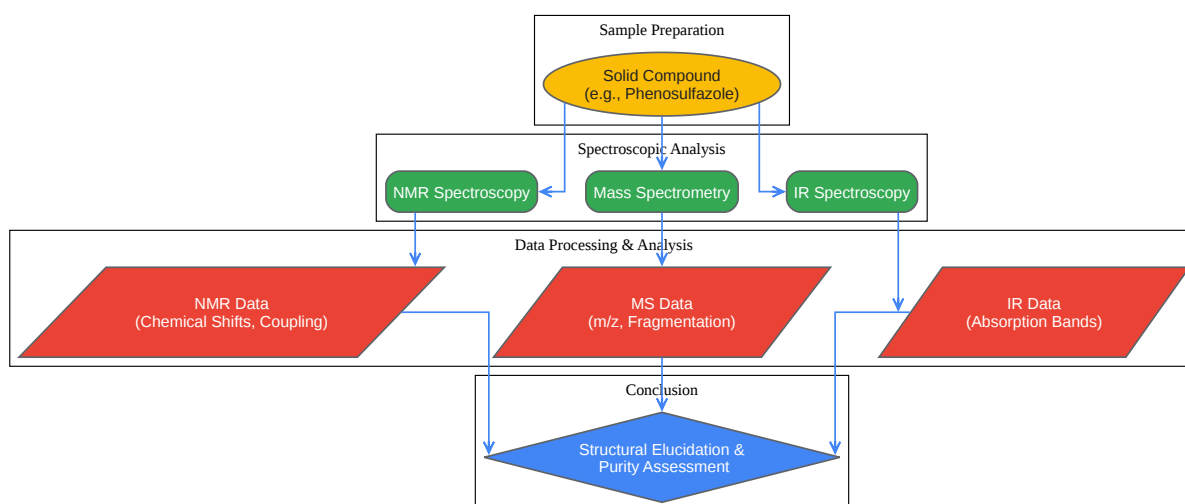
The available IR data for **Phenosulfazole** was obtained using the KBr wafer technique. A detailed protocol for this method is as follows:

- Sample Preparation:
  - Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at  $\sim 110^{\circ}\text{C}$  for several hours to remove any moisture.

- Weigh approximately 1-2 mg of the solid **Phenosulfazole** sample and 100-200 mg of the dried KBr.
- Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
- Pellet Formation:
  - Transfer a portion of the powdered mixture into a pellet die.
  - Assemble the die and place it in a hydraulic press.
  - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet. Applying a vacuum to the die during pressing can help to remove trapped air and improve pellet transparency.
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum by passing the infrared beam through the KBr pellet.
  - The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption peaks.

## Visualization of Analytical Workflow

Since no specific signaling pathways involving **Phenosulfazole** were identified in the public domain, a logical diagram illustrating a general workflow for the spectroscopic analysis of a chemical compound is provided below.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

## Conclusion

This technical guide has summarized the currently available spectroscopic information for **Phenosulfazole**. While FTIR data is accessible, there is a notable absence of publicly available NMR and Mass Spectrometry data. The provided experimental protocols offer a detailed framework for acquiring such data, which would be invaluable for a more complete characterization of this compound. The workflow diagram illustrates the logical progression of spectroscopic analysis for chemical compounds. This document serves as a foundational resource for researchers and professionals, highlighting both the known spectroscopic features of **Phenosulfazole** and the existing data gaps that future studies may address.

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## References

- 1. Phenosulfazole | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub> | CID 95285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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